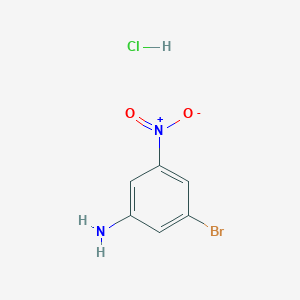![molecular formula C10H14N2O3 B1381585 (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid CAS No. 1604394-29-7](/img/structure/B1381585.png)
(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid
Vue d'ensemble
Description
“(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid” is a complex organic compound. It contains a carboxylic acid group (-COOH), an amide group (CONH2), a cyclopentyl group (a 5-membered carbon ring), and a nitrile group (-CN). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid, amide, cyclopentyl, and nitrile groups would all contribute to its overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactions based on its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification . The amide group could participate in hydrolysis reactions, and the nitrile group could undergo reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and amide groups could make it somewhat soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Asymmetric Total Syntheses : The compound has been used in the efficient total syntheses of cyclopropyl propanoic acids, demonstrating its utility in complex organic syntheses (Mohapatra, Guguloth, & Yadav, 2012).
- Chemo-Enzymatic Synthesis : It's involved in the synthesis of diastereomeric mixtures of 1-β-O-acyl glucuronides, contributing to pharmacokinetic studies of certain drugs (Baba, Yamada, Satoh, Watanabe, & Yoshioka, 2018).
- Enantioselective Catalysis : The compound has been used in enantioselective Rh-catalyzed hydrogenation, highlighting its role in producing chiral compounds (Panella, Marco Aleixandre, Kruidhof, Robertus, Feringa, de Vries, & Minnaard, 2006).
Material Synthesis and Applications
- Building Blocks for Polyamide Synthesis : This compound has been synthesized as an intermediate for polyamide molecules, useful in binding DNA sequences (Mulder, Sexton, Taherbhai, Jones, Uthe, Brown, & Lee, 2007).
- Synthesis of Stereioisomers : It has been utilized in synthesizing stereoisomers of muscarinic antagonists, contributing to the understanding of the role of chirality in pharmacology (Bugno, Colombani, Dapporto, Garzelli, Giorgi, Paoli, Subissi, & Turbanti, 1997).
Biological and Pharmacological Research
- Bioavailability Studies : The compound has been used in studies assessing the bioavailability of certain neurotoxic amino acids in primates, highlighting its potential in neurobiological research (Duncan, Markey, Weick, Pearson, Ziffer, Hu, & Kopin, 1992).
- Anti-Gastric Cancer Activity : Research on derivatives of this compound has shown potential anti-cancer activities against gastric cancer cell lines, indicating its relevance in medicinal chemistry (Liu, Peng, Yue, Li, & Zhang, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-[(1-cyanocyclopentanecarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(8(13)14)12-9(15)10(6-11)4-2-3-5-10/h7H,2-5H2,1H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNPPMMKDJGFPK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



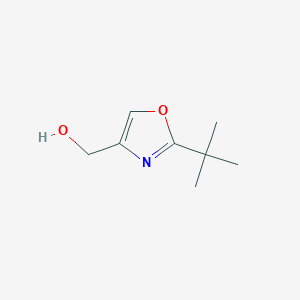
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)
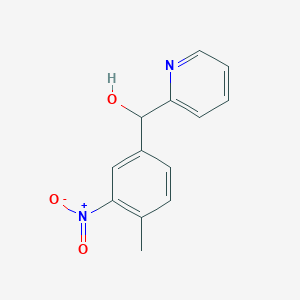
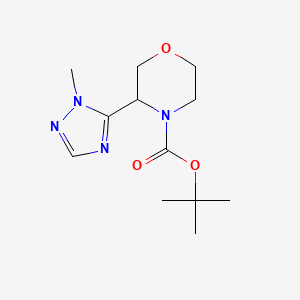
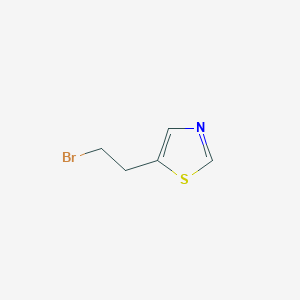
![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)
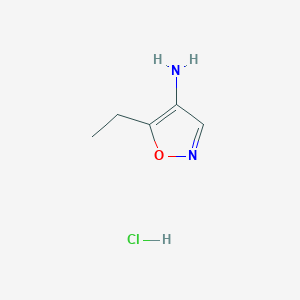
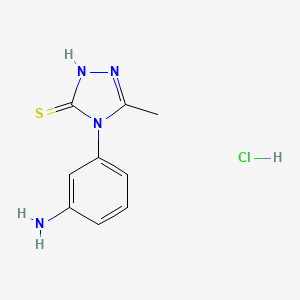
![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)
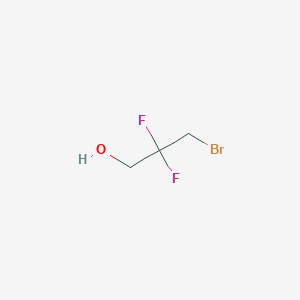
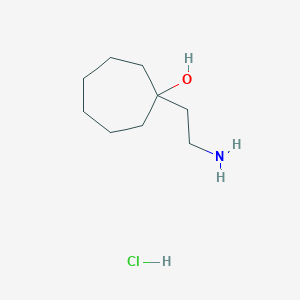
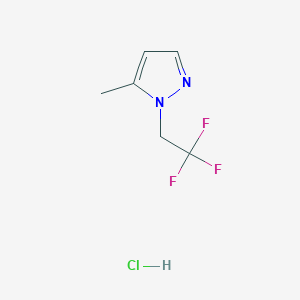
![6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381524.png)
